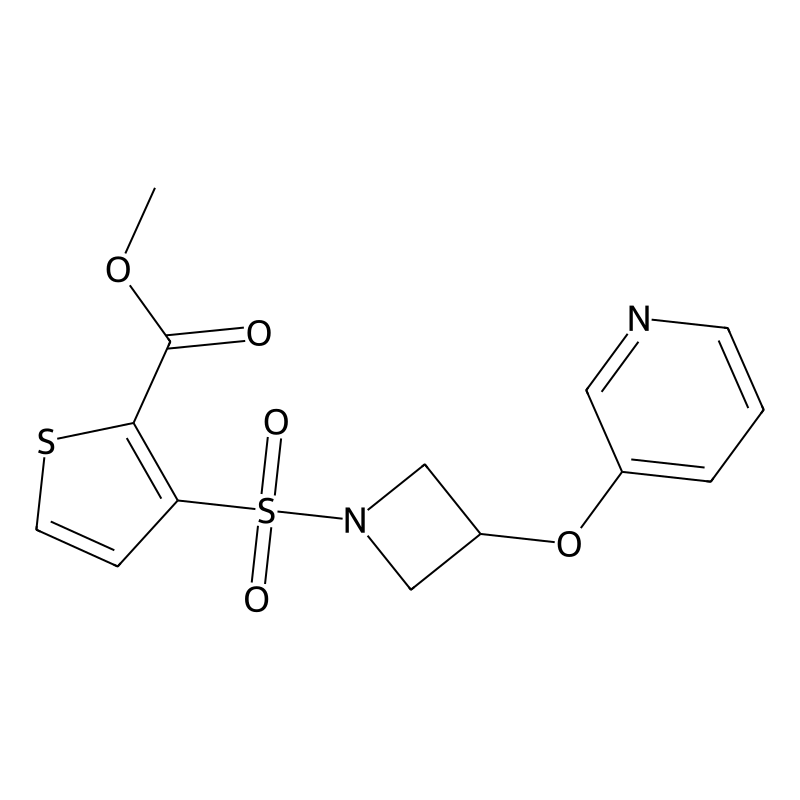

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

Specific Scientific Field: Organic Chemistry, Medicinal Chemistry

Summary of the Application: This research involves the synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .

Methods of Application or Experimental Procedures: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

Summary of the Application: This research involves the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Methods of Application or Experimental Procedures: A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Results or Outcomes: The method allows for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound characterized by its unique structural features. It consists of a thiophene ring that is substituted with a carboxylate group and a sulfonyl group, which is linked to an azetidine ring. This azetidine is further connected to a pyridine ring through an ether linkage. The compound's molecular formula is C₁₄H₁₅N₃O₄S₂, and it has a molecular weight of approximately 335.42 g/mol. Its intricate structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The sulfonyl group may be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

These reactions can yield various products, contributing to the compound's utility in synthetic organic chemistry.

The biological activity of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is still under investigation, but it shows promise as a potential therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors, which could modulate their activity. The compound may exhibit effects related to inhibition or activation of specific biochemical pathways, making it relevant for drug development .

The synthesis of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves several steps:

- Preparation of the Thiophene Core: The synthesis begins with the formation of the thiophene-2-carboxylate core.

- Introduction of the Sulfonyl Group: Following this, the sulfonyl group is introduced through sulfonation reactions.

- Synthesis of the Azetidine Ring: The azetidine ring is synthesized and subsequently attached to the sulfonyl group.

- Formation of the Ether Linkage: Finally, the pyridine ring is introduced via an ether linkage.

Each step requires careful control of reaction conditions, including temperature, solvents, and catalysts, to achieve high yields and purity .

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound may act as a probe or ligand in biochemical assays, aiding in the study of various biological processes.

- Industry: It has potential applications in developing new materials with specific electronic or optical properties.

Interaction studies involving Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate focus on its binding affinity to various molecular targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects against certain diseases .

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-{[(pyridin-3-yloxy)methyl]sulfonyl}thiophene-2-carboxylate | Similar thiophene core with different substituents | Potentially active against similar targets |

| Fumagillol derivatives | Contains azetidine and pyridine rings | Known for anti-obesity effects |

| Other thiophene derivatives | Varying substituents on thiophene | Diverse biological activities depending on structure |

The uniqueness of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate lies in its specific combination of functional groups that may confer distinct biological properties not found in its analogs .